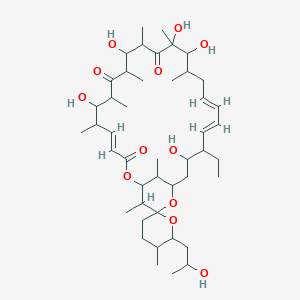

21-Hydroxy-oligomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Oligomycine A 21-hydroxy est un membre rare de la classe des antibiotiques oligomycines. Il a été isolé pour la première fois à partir de l’isolement de sol de Streptomyces tolérant à la chaleur S451 et se distingue structurellement des autres composés némadectine. Ce composé a démontré des effets nématicides, antifongiques et antitumoraux .

Méthodes De Préparation

L’Oligomycine A 21-hydroxy est synthétisé par le biais d’une voie spécifique qui se distingue des autres némadectines. Le composé est co-isolé avec des némadectines à partir de l’isolement de sol de Streptomyces tolérant à la chaleur S451 . La préparation implique la fermentation de la souche Streptomyces, suivie de processus d’extraction et de purification. Le composé est soluble dans l’éthanol, le méthanol, le DMF et le DMSO, mais pratiquement insoluble dans l’eau .

Analyse Des Réactions Chimiques

L’Oligomycine A 21-hydroxy subit diverses réactions chimiques, notamment l’oxydation et la substitution. Par exemple, l’oxydation de Kornblum de la 33-O-mésyloligomycine A par le diméthylsulfoxyde conduit à la formation de la 33-déhydrooligomycine A . Les réactifs couramment utilisés dans ces réactions comprennent l’hydroxylamine et la 1-aminopyridine, qui donnent respectivement des dérivés de nitrone et de pyrazolo[1,5-a]pyridine . Les principaux produits formés à partir de ces réactions sont des dérivés de l’oligomycine A avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

L’Oligomycine A 21-hydroxy a une large gamme d’applications de recherche scientifique. Il est utilisé comme antibiotique anticancéreux, montrant une cytotoxicité sur les cellules cancéreuses du côlon humain SW620 et inhibant la pompe d’efflux du transporteur ABC P-glycoprotéine . De plus, il empêche la localisation de la K-Ras à la membrane plasmique, ce qui en fait un agent chimiothérapeutique anticancéreux potentiel . Le composé présente également une faible activité antifongique et nématicide .

Applications De Recherche Scientifique

21-Hydroxy Oligomycin A has a wide range of scientific research applications. It is used as an anticancer antibiotic, showing cytotoxicity to human colon cancer SW620 cells and inhibiting the ABC transporter efflux pump P-glycoprotein . Additionally, it prevents K-Ras plasma membrane localization, making it a potential cancer chemotherapeutic agent . The compound also exhibits weak antifungal and nematocidal activity .

Mécanisme D'action

Le mécanisme d’action de l’Oligomycine A 21-hydroxy implique l’inhibition de la localisation de la K-Ras à la membrane plasmique. Les protéines Ras sont des GTPases liées à la membrane qui régulent la croissance cellulaire, la prolifération et la différenciation. Les formes mutantes de Ras sont prédominantes dans de nombreux cancers humains. En empêchant la localisation de la K-Ras à la membrane plasmique, l’Oligomycine A 21-hydroxy perturbe la fonction de la K-Ras mutante oncogénique, exerçant ainsi ses effets anticancéreux . Le composé inhibe également la pompe d’efflux du transporteur ABC P-glycoprotéine, contribuant à sa cytotoxicité .

Comparaison Avec Des Composés Similaires

L’Oligomycine A 21-hydroxy se distingue structurellement des autres composés némadectine. Des composés similaires incluent les oligomycines A-E, la 21-hydroxy-oligomycine C et la 40-hydroxy-oligomycine B . Ces composés partagent des activités biologiques similaires, telles que l’inhibition de la localisation de la K-Ras à la membrane plasmique et la cytotoxicité sur les cellules cancéreuses. L’Oligomycine A 21-hydroxy présente une action plus sélective contre les lignées de cellules tumorales mammifères par rapport aux autres oligomycines.

Propriétés

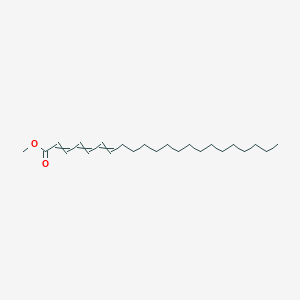

Formule moléculaire |

C45H74O12 |

|---|---|

Poids moléculaire |

807.1 g/mol |

Nom IUPAC |

(4E,18E,20E)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+ |

Clé InChI |

SCVGLVGTMYJVOI-DKAWGFFUSA-N |

SMILES isomérique |

CCC1/C=C/C=C/CC(C(C(C(=O)C(C(C(C(=O)C(C(C(/C=C/C(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

SMILES canonique |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)

![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)

![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)

![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)